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Compound of Interest

Compound Name: Tetrabutylammonium tribromide

Cat. No.: B042637 Get Quote

Spectral Analysis of Tetrabutylammonium
Tribromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data analysis

of Tetrabutylammonium tribromide (TBATB). The document details the expected outcomes

from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy, presented in clear, tabular formats for straightforward interpretation.

Furthermore, this guide outlines detailed experimental protocols for each analytical technique

and includes a visual workflow to illustrate the process of spectral data analysis.

Quantitative Spectral Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and UV-Vis spectral analyses of Tetrabutylammonium tribromide.

NMR Spectral Data
Table 1: ¹H NMR Spectral Data of Tetrabutylammonium Tribromide in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.31 Triplet 8H

N-CH₂- (Methylene

protons alpha to

Nitrogen)

~1.63 Multiplet 8H

-CH₂- (Methylene

protons beta to

Nitrogen)

~1.41 Multiplet 8H

-CH₂- (Methylene

protons gamma to

Nitrogen)

~0.98 Triplet 12H
-CH₃ (Terminal methyl

protons)

Table 2: ¹³C NMR Spectral Data of Tetrabutylammonium Tribromide in CDCl₃

Chemical Shift (δ) ppm Assignment

~58.6 N-CH₂- (Carbon alpha to Nitrogen)

~24.0 -CH₂- (Carbon beta to Nitrogen)

~19.6 -CH₂- (Carbon gamma to Nitrogen)

~13.6 -CH₃ (Terminal methyl carbon)

IR Spectral Data
Table 3: Key IR Absorption Bands of Tetrabutylammonium Tribromide
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Wavenumber (cm⁻¹) Intensity Assignment

2960-2870 Strong
C-H stretching (of butyl

groups)

1470-1450 Medium C-H bending (of butyl groups)

~740 Strong
Asymmetric stretching of the

Br₃⁻ anion

UV-Vis Spectral Data
Table 4: UV-Vis Absorption Data of Tetrabutylammonium Tribromide

λmax (nm)
Molar Absorptivity
(ε)

Solvent Chromophore

~279 High Dichloromethane Br₃⁻ anion

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are

designed to ensure high-quality and reproducible results.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of Tetrabutylammonium
tribromide.

Materials:

Tetrabutylammonium tribromide (solid)

Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

NMR tubes (5 mm)

NMR spectrometer (e.g., 400 MHz or higher)
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Procedure:

Sample Preparation: Accurately weigh approximately 10-20 mg of Tetrabutylammonium
tribromide and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-4 second

relaxation delay, 16-32 scans).

Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

A larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-

to-noise ratio.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and integration (for ¹H NMR).

IR Spectroscopy
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Objective: To obtain the infrared absorption spectrum of solid Tetrabutylammonium
tribromide.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

Tetrabutylammonium tribromide (solid)

FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Spatula

Procedure:

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid Tetrabutylammonium tribromide
onto the ATR crystal.

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the

crystal.

Spectrum Acquisition: Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Method 2: KBr Pellet

Materials:

Tetrabutylammonium tribromide (solid)

Potassium bromide (KBr), IR grade, desiccated

Agate mortar and pestle
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Pellet press

Procedure:

Sample Preparation: Grind a small amount (1-2 mg) of Tetrabutylammonium tribromide
with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous

powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10

tons) for several minutes to form a transparent or translucent pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer

and acquire the spectrum.

UV-Vis Spectroscopy
Objective: To determine the absorption maximum (λmax) of the tribromide anion in

Tetrabutylammonium tribromide.

Materials:

Tetrabutylammonium tribromide (solid)

Spectroscopic grade solvent (e.g., dichloromethane or acetonitrile)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Solution Preparation: Prepare a dilute solution of Tetrabutylammonium tribromide in the

chosen solvent. The concentration should be adjusted to yield an absorbance value between

0.1 and 1.0 at the λmax.

Instrument Setup:

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
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Set the desired wavelength range for scanning (e.g., 200-400 nm).

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it

in the spectrophotometer and record a baseline correction.

Sample Measurement: Rinse the cuvette with the prepared sample solution, then fill it and

place it in the sample holder of the spectrophotometer.

Spectrum Acquisition: Record the UV-Vis absorption spectrum of the sample.

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the

spectrum.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of

Tetrabutylammonium tribromide, from initial sample handling to final data interpretation.
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Caption: Workflow for Spectral Analysis of Tetrabutylammonium Tribromide.

To cite this document: BenchChem. [Spectral data analysis of Tetrabutylammonium
tribromide (NMR, IR, UV-Vis)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042637#spectral-data-analysis-of-
tetrabutylammonium-tribromide-nmr-ir-uv-vis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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